Cas no 161126-53-0 (methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate)

Methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate is a versatile heterocyclic compound featuring both formyl and ester functional groups on an oxazole core. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active molecules or functional materials. The presence of reactive sites (aldehyde and ester) allows for further derivatization, enabling applications in medicinal chemistry and agrochemical research. Its stability under standard conditions and compatibility with common synthetic methodologies enhance its utility in multi-step reactions. The compound’s defined regiochemistry and purity are critical for reproducible results in complex synthetic pathways. Suitable for controlled reactions, it serves as a key building block in heterocyclic chemistry.
methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate structure
161126-53-0 structure
Product Name:methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate
CAS No:161126-53-0
MF:C7H7NO4
MW:169.134782075882
MDL:MFCD24675873
CID:109687
PubChem ID:15643256
Update Time:2025-05-25

methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 5-Isoxazolecarboxylicacid, 4-formyl-3-methyl-, methyl ester
    • methyl 4-formyl-3-methylisoxazole-5-carboxylate
    • 5-Isoxazolecarboxylicacid,4-formyl-3-methyl-,methylester(9CI)
    • methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate
    • 161126-53-0
    • EN300-2481108
    • Z1511770453
    • MDL: MFCD24675873
    • Inchi: 1S/C7H7NO4/c1-4-5(3-9)6(12-8-4)7(10)11-2/h3H,1-2H3
    • InChI Key: OZXPIMOUVJSMKM-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OC)=C(C=O)C(C)=N1

Computed Properties

  • Exact Mass: 169.03751
  • Monoisotopic Mass: 169.03750770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 69.4Ų

Experimental Properties

  • PSA: 69.4

methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate Pricemore >>

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Additional information on methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate

Methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate (CAS No. 161126-53-0)

The compound methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate (CAS No. 161126-53-0) is an organic compound with a unique structure that has garnered attention in various fields of chemistry and materials science. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The presence of the formyl and methyl groups in its structure adds complexity and functionality to its chemical properties.

Recent studies have highlighted the potential of methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate in drug discovery and development. Its unique electronic properties make it a promising candidate for use as a bioisostere or as a building block in medicinal chemistry. Researchers have explored its ability to act as a ligand in metalloenzyme inhibition, particularly in the context of anti-cancer drug design.

The synthesis of methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate involves a multi-step process that typically includes the formation of the oxazole ring followed by functionalization with the formyl and methyl groups. The exact synthetic pathway can vary depending on the starting materials and reagents used, but common methods include cyclization reactions involving aldehydes or ketones and subsequent alkylation or acylation steps.

In terms of physical properties, methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate is known for its high stability under standard conditions, making it suitable for various applications in organic synthesis. Its solubility in common organic solvents such as dichloromethane and ethyl acetate facilitates its use in solution-phase reactions. Additionally, its ability to form stable complexes with metal ions has been exploited in coordination chemistry studies.

Recent advancements in computational chemistry have enabled researchers to predict the electronic structure and reactivity of methyl 4-formyl-3-methyl-1,2 oxazole carboxylic ester with unprecedented accuracy. These studies have provided insights into its potential as a catalyst or co-catalyst in organic transformations, particularly in asymmetric synthesis.

The application of methyl 4-formyl oxazole carboxylic ester extends beyond traditional chemistry into materials science, where it has been investigated for use in polymer synthesis and as a component in advanced materials such as conductive polymers and stimuli-responsive materials.

In conclusion, methyl 4-formyl oxazole carboxylic ester (CAS No. 161126530) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties and functional groups make it an invaluable tool for researchers in both academia and industry.

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